molecular formula C10H14O3 B8798955 Ethyl 2-ethyl-4-oxocyclopent-2-enecarboxylate

Ethyl 2-ethyl-4-oxocyclopent-2-enecarboxylate

Cat. No. B8798955
M. Wt: 182.22 g/mol
InChI Key: GQHRSNRVVLRLLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08426411B2

Procedure details

A 5 L round bottom flask was charged with sodium 4-(ethoxycarbonyl)-3-ethyl-2-(methoxycarbonyl)cyclopenta-1,3-dienolate (316 g, 1205 mmol), KCl (126 g, 1687 mmol, JT-Baker), AcOH (241 mL, 4218 mmol, JT-Baker), toluene (1850 mL) and water (130 mL). The reaction was heated at reflux for about 6 h then cooled to ambient temperature and added dropwise to NaHCO3 (8% aqueous, 3.5 L). The resulting biphasic mixture was extracted with MTBE (2×1.5 L). The combined organic layers were washed with brine (1 L), dried over anhydrous MgSO4 and concd under reduced pressure to give 191 g of crude material that was purified by vacuum distillation (97-99° C., 0.600 mm Hg) to give ethyl 2-ethyl-4-oxocyclopent-2-enecarboxylate (160 g, 69%): 1H NMR (CDCl3) δ 6.04 (m, 1H), 4.26-4.15 (m, 2H), 3.76-3.69 (m, 1H), 2.75-2.57 (m, 2H), 2.56-2.44 (m, 2H), 1.32-1.26 (m, 3H), 1.23-1.18 (m, 3H).
Name
sodium 4-(ethoxycarbonyl)-3-ethyl-2-(methoxycarbonyl)cyclopenta-1,3-dienolate
Quantity
316 g
Type
reactant
Reaction Step One
Name
Quantity
126 g
Type
reactant
Reaction Step One
Name
Quantity
241 mL
Type
reactant
Reaction Step One
Name
Quantity
130 mL
Type
solvent
Reaction Step One
Quantity
1850 mL
Type
solvent
Reaction Step One
Quantity
3.5 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1[CH2:10][C:9]([O-:11])=[C:8](C(OC)=O)[C:7]=1[CH2:16][CH3:17])=[O:5])[CH3:2].[Na+].[Cl-].[K+].CC(O)=O.C([O-])(O)=O.[Na+]>O.C1(C)C=CC=CC=1>[CH2:16]([C:7]1[CH:6]([C:4]([O:3][CH2:1][CH3:2])=[O:5])[CH2:10][C:9](=[O:11])[CH:8]=1)[CH3:17] |f:0.1,2.3,5.6|

Inputs

Step One
Name
sodium 4-(ethoxycarbonyl)-3-ethyl-2-(methoxycarbonyl)cyclopenta-1,3-dienolate
Quantity
316 g
Type
reactant
Smiles
C(C)OC(=O)C1=C(C(=C(C1)[O-])C(=O)OC)CC.[Na+]
Name
Quantity
126 g
Type
reactant
Smiles
[Cl-].[K+]
Name
Quantity
241 mL
Type
reactant
Smiles
CC(=O)O
Name
Quantity
130 mL
Type
solvent
Smiles
O
Name
Quantity
1850 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
3.5 L
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for about 6 h
Duration
6 h
EXTRACTION
Type
EXTRACTION
Details
The resulting biphasic mixture was extracted with MTBE (2×1.5 L)
WASH
Type
WASH
Details
The combined organic layers were washed with brine (1 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4 and concd under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give 191 g of crude material that
DISTILLATION
Type
DISTILLATION
Details
was purified by vacuum distillation (97-99° C., 0.600 mm Hg)

Outcomes

Product
Name
Type
product
Smiles
C(C)C=1C(CC(C1)=O)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 160 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 72.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.